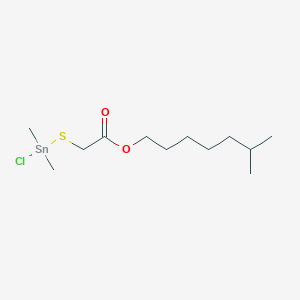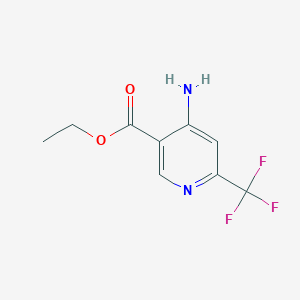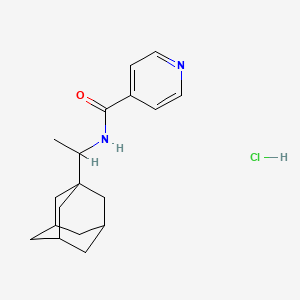
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride typically involves the reaction of 1-adamantylamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isonicotinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the adamantane ring.
Reduction: Amine derivatives.
Substitution: Various substituted isonicotinamide derivatives.
Aplicaciones Científicas De Investigación
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the design of novel polymers and materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication or cancer cell proliferation by interfering with key enzymes or signaling pathways. The adamantane moiety enhances the compound’s stability and ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Uniqueness
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is unique due to its isonicotinamide group, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
61876-26-4 |
|---|---|
Fórmula molecular |
C18H25ClN2O |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-12(20-17(21)16-2-4-19-5-3-16)18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,12-15H,6-11H2,1H3,(H,20,21);1H |
Clave InChI |
KGSMSQYOYAZVGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
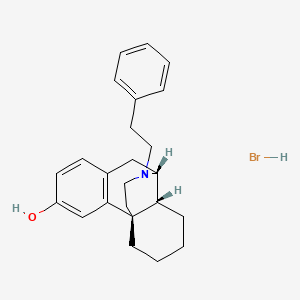
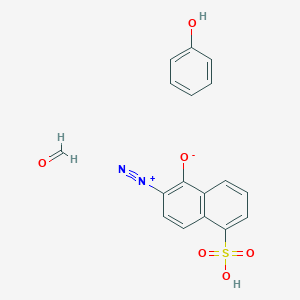
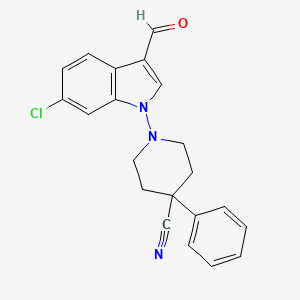
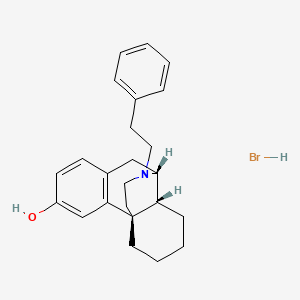
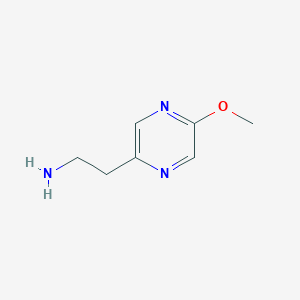
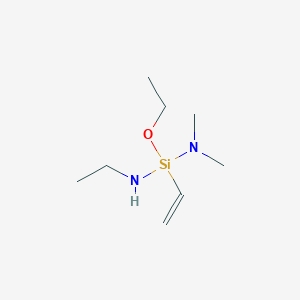
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
